3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a benzoxazole moiety, an azetidine ring, and an imidazolidine-2,4-dione structure
Scientific Research Applications
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzoxazole moiety. Benzoxazoles can be synthesized using 2-aminophenol and aldehydes under various conditions, including the use of nanocatalysts, metal catalysts, and ionic liquid catalysts . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. Finally, the imidazolidine-2,4-dione structure is formed through cyclization reactions involving urea derivatives and suitable reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to modify the azetidine ring or the imidazolidine-2,4-dione structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole moiety can yield hydroxylated or carbonylated derivatives, while reduction of the azetidine ring can produce different azetidine derivatives .
Mechanism of Action
The mechanism of action of 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, while the azetidine and imidazolidine-2,4-dione structures could modulate the compound’s overall activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-phenylbenzoxazole and 2-methylbenzoxazole share the benzoxazole moiety and exhibit similar biological activities.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring and are used in various chemical and biological applications.
Imidazolidine-2,4-dione Derivatives: Compounds such as hydantoin and its derivatives share the imidazolidine-2,4-dione structure and are known for their anticonvulsant and antimicrobial properties.
Uniqueness
What sets 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer a broader range of biological activities and chemical reactivity compared to its individual components .
Properties
IUPAC Name |
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-17-9-21-20(27)24(17)14-10-23(11-14)19(26)13-6-7-16-15(8-13)18(28-22-16)12-4-2-1-3-5-12/h1-8,14H,9-11H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBUDMMMYHZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)N5C(=O)CNC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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